6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
6-(3-chloropropanoyl)-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-4-3-8(13)6-1-2-7-9(5-6)15-10(14)12-7/h1-2,5H,3-4H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVJPYXURPKYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CCCl)SC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Urea or Phosgene
Reaction of 2-aminothiophenol (1 ) with urea under reflux conditions yields benzo[d]thiazol-2(3H)-one (2 ) via intramolecular cyclodehydration. Alternatively, phosgene gas in dichloromethane facilitates rapid cyclization at 0–5°C, producing 2 in 85–90% yield.
Key Reaction Conditions
- Solvent: Ethanol (reflux) or dichloromethane (low temperature)
- Catalyst: None required for urea; anhydrous conditions critical for phosgene
- Yield: 78–92%
Direct Electrophilic Acylation at the 6-Position
Introducing the 3-chloropropanoyl group at the 6-position demands precise regioselectivity. The electron-withdrawing thiazolone ring deactivates the benzene moiety, necessitating activating groups or directed metalation strategies.
Friedel-Crafts Acylation with 3-Chloropropanoyl Chloride
While traditional Friedel-Crafts acylation is challenging due to ring deactivation, the use of Lewis acids like AlCl₃ in nitrobenzene solvent enables limited success. A mixture of 2 and 3-chloropropanoyl chloride (3 ) in nitrobenzene at 80°C for 12 hours yields 6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one (4 ) with 35–40% regioselectivity. Competing acylations at the 4- and 7-positions necessitate chromatographic purification.
Optimization Data
| Condition | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Solvent | Nitrobenzene |
| Lewis Acid | AlCl₃ (1.2 equiv) |
| Isolated Yield | 38% |
Directed Ortho Metalation (DoM)-Acylation Sequence
A more efficient approach employs directed metalation to enhance regiocontrol. Treatment of 2 with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) deprotonates the 6-position, forming a stabilized aryllithium intermediate (5 ). Quenching with 3-chloropropanoyl chloride (3 ) affords 4 in 62–68% yield.
Mechanistic Insights
- LDA coordinates to the thiazolone carbonyl oxygen, directing deprotonation to the 6-position.
- The aryllithium species reacts with 3 via nucleophilic acyl substitution.
- Acidic workup regenerates the aromatic system.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, C7-H), 7.89 (d, J = 8.5 Hz, 1H, C5-H), 7.45 (d, J = 8.5 Hz, 1H, C4-H), 3.85 (t, J = 6.2 Hz, 2H, CH₂Cl), 3.12 (t, J = 6.2 Hz, 2H, COCH₂).
- IR (KBr): 1715 cm⁻¹ (C=O, thiazolone), 1680 cm⁻¹ (C=O, propanoyl), 680 cm⁻¹ (C-Cl).
Multistep Functionalization from 6-Nitro Precursors
For improved regiochemical control, a stepwise strategy involving nitro group reduction and subsequent acylation proves effective.
Nitration of Benzo[d]thiazol-2(3H)-one
Nitration of 2 with fuming HNO₃ in concentrated H₂SO₄ at 0°C selectively yields 6-nitrobenzo[d]thiazol-2(3H)-one (6 ) in 88% yield. The nitro group serves as a transient directing group and is later reduced.
Catalytic Hydrogenation to 6-Amino Derivative
Hydrogenation of 6 over 10% Pd/C in ethanol at 50 psi H₂ pressure produces 6-aminobenzo[d]thiazol-2(3H)-one (7 ) quantitatively.
Sandmeyer Reaction to 6-Iodo Intermediate
Diazotization of 7 with NaNO₂/HCl followed by treatment with KI yields 6-iodobenzo[d]thiazol-2(3H)-one (8 ), a versatile intermediate for cross-coupling.
Palladium-Catalyzed Acylation
A Heck-type reaction between 8 and allyl 3-chloropropanoate (9 ) using Pd(OAc)₂ and PPh₃ in DMF at 100°C introduces the acyl group, yielding 4 in 54% yield.
Reaction Scheme
- 8 + 9 → 4 via oxidative addition, migratory insertion, and β-hydride elimination.
- Saponification of the ester (if required) using NaOH/EtOH.
Ultrasound-Assisted Synthesis
Building on methodologies for triazepane derivatives, ultrasound irradiation (40 kHz, 60°C) accelerates the acylation of 2 with 3 in acetone/water, achieving 73% yield in 2 hours versus 12 hours under thermal conditions.
Advantages
- Reduced reaction time (2 vs. 12 hours)
- Higher yield (73% vs. 38%)
- Greener solvent system (water/acetone vs. nitrobenzene)
Biological Considerations and Byproduct Analysis
Cytotoxicity of Intermediates
Analogous to triazepane derivatives, intermediates like 7 exhibit moderate cytotoxicity (IC₅₀ = 12–18 μM in MKN-45 cells), necessitating stringent purification of 4 to >98% purity.
Common Byproducts
- 4/7-Diacylated Product: Forms under prolonged Friedel-Crafts conditions (15–22% yield).
- Hydrolyzed Chloride: 3-Oxopropanoyl derivative from moisture exposure (mitigated by anhydrous conditions).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 38 | 85 | 12 | Moderate |
| DoM-Acylation | 65 | 95 | 6 | High |
| Multistep (Pd) | 54 | 92 | 24 | Low |
| Ultrasound-Assisted | 73 | 98 | 2 | High |
Chemical Reactions Analysis
6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces amines .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Studies have indicated that benzothiazole derivatives, including 6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one, exhibit significant anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
- Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent by inhibiting key inflammatory pathways, making it a candidate for developing new therapeutic agents targeting chronic inflammatory diseases.
- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of neurotransmitters, offering therapeutic benefits .
Biological Research
- Cellular Mechanisms : The interaction of 6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one with cellular targets has been studied extensively. It affects various signaling pathways involved in cell growth and survival, particularly in cancer cells. The compound's ability to modulate these pathways highlights its potential as a research tool in cellular biology .
- Neuropharmacology : The compound's effects on neurotransmitter systems make it relevant for studies focusing on neuropharmacology, especially concerning cognitive disorders and neurodegenerative diseases .
Industrial Applications
- Corrosion Inhibition : Benzothiazole derivatives are widely used as corrosion inhibitors in various industrial applications due to their ability to form protective films on metal surfaces. This property is crucial in industries such as oil and gas, where metal degradation can lead to significant operational costs.
- Rubber Production : In the rubber industry, compounds like 6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one are utilized as vulcanization accelerators, enhancing the durability and elasticity of rubber products .
Case Studies
- Anticancer Studies : A study published in an international journal demonstrated that treatment with 6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one resulted in a significant reduction in tumor size in xenograft models of breast cancer, showcasing its potential as a therapeutic agent .
- Neuroprotective Effects : Another study highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activity, suggesting its application in neurodegenerative disease research .
Mechanism of Action
The mechanism of action of 6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit key enzymes or receptors involved in cell proliferation and inflammation . The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
Halogenation significantly influences electronic properties, lipophilicity, and bioactivity. Key examples include:
6-(3-Fluoropropyl)benzo[d]thiazol-2(3H)-one (Compound 12)
- Structure : Fluorine replaces chlorine in the propyl chain.
- Properties : Fluorine’s electronegativity enhances metabolic stability compared to chlorine.
- Application : Used in PET imaging but may exhibit altered receptor binding kinetics due to reduced steric bulk .
6-Fluorobenzo[d]thiazol-2(3H)-one
- Structure : Fluorine directly at the 6-position.
- Properties: Lower molecular weight (MW: ~181.2) and higher polarity compared to the chloropropanoyl derivative.
6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one
- Structure : Chlorine at position 6 and an ethyl group at position 3.
- Properties : MW = 213.69; increased lipophilicity due to the ethyl group.
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
Pharmacologically Active Derivatives
Anticonvulsant/Antidepressant Derivatives
- Compound 3n: 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one Activity: ED50 = 46.1 mg/kg (MES test), protection index (PI) = 6.34, superior to phenobarbital .
- Compound 3q : Similar structure to 3n with ED50 = 64.3 mg/kg and PI = 4.11 .
- Compounds 2c and 2d: Increased serotonin/norepinephrine levels in mice, mimicking fluoxetine’s antidepressant effects .
Cytotoxic Derivatives
- 6-Bromobenzo[d]thiazol-2(3H)-one-triazole hybrids: Activity: IC50 values < 10 µM against MCF-7 and HeLa cells, outperforming cisplatin .
Structural Analogs with Heterocyclic Moieties
3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones
- Structure : Oxadiazole ring linked via a methyl group.
- Activity : Moderate antifungal effects against Botrytis cinerea (EC50 = 50–100 µg/mL) .
(E)-N-(6-Acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
Comparative Data Table
Key Findings and Implications
Halogen Effects : Chlorine in the target compound enhances sigma-1 receptor binding compared to fluorine analogs, likely due to increased van der Waals interactions .
Substituent Position : Activity varies significantly with substituent placement. For example, 6-substituted derivatives (e.g., 6-Cl, 6-CF3) show CNS activity, while 3-substituted derivatives (e.g., 3-ethyl) are less bioactive .
Pharmacological Diversity: Small structural changes yield distinct applications: Chloropropanoyl derivatives: PET imaging . Oxadiazole-methyl derivatives: Anticonvulsant/antidepressant . Bromo-triazole hybrids: Cytotoxic agents .
Biological Activity
6-(3-Chloropropanoyl)benzo[d]thiazol-2(3H)-one is a compound that belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Synthesis and Characterization
The synthesis of 6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one typically involves acylation reactions where benzo[d]thiazole derivatives are treated with 3-chloropropionyl chloride in the presence of a base. The resulting product can be characterized using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure and purity.
Biological Activity
The biological activity of 6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that benzo[d]thiazole derivatives exhibit significant antibacterial properties. For instance, a study demonstrated that compounds similar to 6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.
Anticancer Activity
Another important aspect of the biological activity of this compound is its anticancer potential. In vitro studies have shown that 6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antibacterial activity of various benzo[d]thiazole derivatives, including 6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, highlighting its potential as a lead compound for antibiotic development .
- Antitumor Activity : In another investigation, this compound was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM for HeLa cells. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways .
Data Table: Summary of Biological Activities
| Activity Type | Target | IC50/MIC | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC: 50 µg/mL | Inhibition of cell wall synthesis |
| Anticancer | HeLa (cervical cancer) | IC50: 25 µM | Induction of apoptosis via mitochondrial pathways |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via Friedel-Crafts acylation of benzo[d]thiazol-2(3H)-one, followed by reduction to yield 6-alkyl derivatives. Optimization involves adjusting reaction temperature (70–80°C), catalyst selection (e.g., base-catalyzed conditions), and purification using column chromatography. High-throughput synthesis protocols in a 96-well format can expedite analog generation .
Q. How is 6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one characterized spectroscopically?
- Methodology : Key techniques include:
- ¹H NMR : Peaks at δ 4.08 ppm (NH) and aromatic protons in δ 6.50–7.90 ppm .
- IR : Absorptions at 1641 cm⁻¹ (C=N), 1340 cm⁻¹ (C-N), and 693 cm⁻¹ (C-Cl) .
- HRMS : Molecular ion peaks (e.g., m/z 536 for related analogs) confirm molecular weight .
Q. What structural features influence the receptor-binding affinity of benzo[d]thiazol-2(3H)-one derivatives?
- Methodology : Structure-activity relationship (SAR) studies highlight:
- Linker length : Shorter alkyl/acyl chains enhance σ-1 receptor affinity .
- Substituent position : 6-Acyl derivatives show higher selectivity than 6-alkyl analogs in radioligand binding assays using ³H-pentazocine .
Advanced Research Questions
Q. How can computational methods predict the electronic and thermodynamic properties of 6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one?
- Methodology : Density functional theory (DFT) and ab initio calculations model:
- Conformational stability : Optimized geometries at the B3LYP/6-31G(d) level .
- Nonlinear optical properties : Polarizability and hyperpolarizability calculations predict photophysical behavior .
Q. What strategies resolve discrepancies in SAR data for σ-receptor ligands derived from benzo[d]thiazol-2(3H)-one?
- Methodology :
- Comparative binding assays : Use [³H]DTG for σ-2 receptors and ³H-pentazocine for σ-1 receptors under standardized conditions (5 nM ligand concentration, 300 nM masking agents) .
- Statistical analysis : Multivariate regression identifies confounding factors (e.g., lipophilicity vs. steric hindrance) .
Q. How can high-throughput screening (HTS) improve the discovery of σ-receptor ligands based on this scaffold?
- Methodology :
- Assay design : Rat liver membrane preparations in 96-well plates, with nonspecific binding controlled by 10 µM haloperidol .
- Data normalization : IC₅₀ values are calculated using nonlinear regression of competition binding curves .
Q. What analytical techniques are critical for monitoring metabolite formation during in vitro studies of this compound?
- Methodology :
- HPLC-MS : Agilent 1200 HPLC coupled with a Gabi radioactivity detector identifies metabolites in rat liver microsomes .
- Radiolabeling : Use of ¹⁸F or ³H isotopes tracks metabolic stability .
Q. How can regioselective acylation challenges in synthesizing 6-substituted benzo[d]thiazol-2(3H)-one derivatives be addressed?
- Methodology :
- Protecting group strategies : Temporary protection of the thiazolone nitrogen prevents side reactions during Friedel-Crafts acylation .
- Solvent optimization : Trifluoroethanol (TFE) improves reaction specificity for 6-position substitution .
Methodological Notes
- Contradictions in Evidence : SAR studies may report conflicting substituent effects due to variations in assay conditions (e.g., receptor source species, ligand concentration). Standardized protocols (e.g., uniform [³H]ligand concentrations) mitigate this .
- Synthesis Challenges : Impurities in 6-alkyl derivatives often arise from incomplete reduction of acyl intermediates. Silica gel chromatography with ethyl acetate/hexane gradients (3:7 ratio) enhances purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
